molecular formula C17H21F2N3O B213547 N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Katalognummer B213547
Molekulargewicht: 321.36 g/mol
InChI-Schlüssel: XYXZRUHHCPVAIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. NF-κB is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of target genes. The inhibition of IκB phosphorylation and degradation by N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 prevents the activation of NF-κB and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has also been shown to inhibit the expression of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2) and survivin. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit NF-κB activation, which allows for the study of the specific role of NF-κB in various cellular processes. One limitation is its potential cytotoxicity at high concentrations, which can affect the viability of cells and the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the potential therapeutic applications of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 in combination with other drugs or therapies. Additionally, the study of the molecular mechanisms of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 and its effects on cellular processes can provide insights into the regulation of NF-κB and its role in disease.

Synthesemethoden

The synthesis of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 involves a multi-step process that begins with the reaction of 4-sec-butylphenylboronic acid with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid to yield the corresponding boronic acid intermediate. The boronic acid intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromoacetamide to form N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082.

Wissenschaftliche Forschungsanwendungen

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. The inhibition of NF-κB activation by N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to have anti-inflammatory and anti-tumor effects. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Produktname

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Molekularformel

C17H21F2N3O

Molekulargewicht

321.36 g/mol

IUPAC-Name

N-(4-butan-2-ylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C17H21F2N3O/c1-4-11(2)13-5-7-14(8-6-13)20-16(23)10-22-12(3)9-15(21-22)17(18)19/h5-9,11,17H,4,10H2,1-3H3,(H,20,23)

InChI-Schlüssel

XYXZRUHHCPVAIE-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.